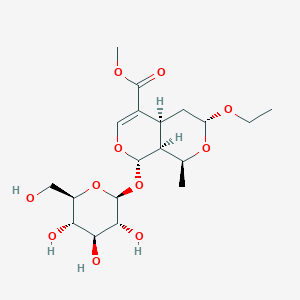
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate
Overview
Description
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core oxane structure, followed by the sequential addition of the acetyloxy, amino, azido, and phenylsulfanyl groups. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amino group.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the azido group results in the corresponding amine.
Scientific Research Applications
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to engage in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2-dihydroxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate
- Methyl (2R,4S,5R,6R)-4-methoxy-5-[(2-methoxyacetyl)amino]-6-[(1R,2R)-1,2-dimethoxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate
Uniqueness
Methyl (Phenyl 5-Acetoxyacetamido-4,7,8-tri-O-acetyl-9-azido-3,5,9-trideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. The presence of multiple acetyloxy groups, along with the azido and phenylsulfanyl groups, makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O12S/c1-14(31)38-13-21(35)29-22-19(39-15(2)32)11-26(25(36)37-5,43-18-9-7-6-8-10-18)42-24(22)23(41-17(4)34)20(12-28-30-27)40-16(3)33/h6-10,19-20,22-24H,11-13H2,1-5H3,(H,29,35)/t19-,20+,22+,23+,24+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDMZZOROXIIKI-YJGXBXLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NC1C(CC(OC1C(C(CN=[N+]=[N-])OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CN=[N+]=[N-])OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)





![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)


![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)




